4-(Chloromethyl)dibenzyl
Overview
Description
“4-(Chloromethyl)dibenzyl” is a chemical compound with the molecular formula C15H15Cl . It is an alkylating agent .
Synthesis Analysis
The synthesis of “4-(Chloromethyl)dibenzyl” can be achieved from 4-(chloromethyl)benzoyl chloride . The Sigma-Aldrich specification sheet provides details about the appearance, purity, and other specifications of the product .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)dibenzyl” contains a total of 32 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
Ethers like “4-(Chloromethyl)dibenzyl” are known to undergo cleavage of the C–O bond when exposed to strong acids . The reaction pathway can be either S N 2, S N 1, or E1, depending on the conditions .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of organic intermediates .
Summary of the Application
Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on .
Methods of Application or Experimental Procedures
In this research, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process had a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
Results or Outcomes
The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .
Chloromethylation of Aromatic Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the chloromethylation of aromatic compounds .
Summary of the Application
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Methods of Application or Experimental Procedures
In this research, a series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This affords the corresponding chloromethyl derivatives in good to excellent yields .
Results or Outcomes
The products were confirmed by 1H NMR, MS, and elemental analysis . This method provides a simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Preparation of Benzyl Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the preparation of benzyl esters .
Summary of the Application
Benzyl esters are used as plasticizers, flavorants, and perfumes . They are also used in the production of pharmaceuticals . The preparation of benzyl esters involves the reaction of benzyl chloride with an alcohol .
Methods of Application or Experimental Procedures
Benzyl chloride is reacted with an alcohol in the presence of a base to form the corresponding benzyl ester . This reaction is typically carried out in a solvent such as dichloromethane or ethanol .
Results or Outcomes
The products are confirmed by 1H NMR, MS, and elemental analysis . This method provides a simple and effective way to prepare benzyl esters .
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSLALCCGBCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370070 | |
Record name | 4-phenethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)dibenzyl | |
CAS RN |
80676-35-3 | |
Record name | 4-phenethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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